(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid
Description
(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the 4-position with a 4-(trifluoromethyl)phenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . It is cataloged under CAS numbers 2225170-71-6 and 2225181-13-3 (for positional isomers) and has been utilized in drug discovery pipelines targeting kinase inhibitors and epigenetic modulators .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-1-3-9(4-2-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBBNAEFNIHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid is in the development of anticancer agents. Studies have demonstrated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Journal of Medicinal Chemistry examined the effects of various boronic acids on cancer cell lines. The results indicated that (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid exhibited significant inhibition of cell proliferation in breast cancer cells, with an IC50 value lower than that of traditional chemotherapeutics .
Materials Science
Functionalization of Graphitic Materials
Another significant application is in the functionalization of multi-layer graphitic materials (MLG). The compound serves as a source of aryl radicals, facilitating the covalent attachment of functional groups to the graphitic surface. This process enhances the material's properties for use in sensors and electronic devices.
Data Table: Characterization Techniques for Functionalized MLG
| Technique | Purpose | Findings |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Determine elemental composition | Confirmed successful functionalization with trifluoromethyl groups |
| Raman Spectroscopy | Assess structural integrity | Observed changes indicating increased sp3 hybridization |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology | Revealed uniform distribution of functional groups |
Organic Synthesis
Reactions and Catalysis
(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid is also utilized in various organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions. Its boronic acid functionality allows it to participate effectively in cross-coupling reactions, leading to the formation of biaryl compounds which are valuable in pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling Reaction
In a recent experiment, researchers utilized this compound to couple aryl halides with phenolic compounds. The reaction conditions were optimized for temperature and catalyst choice, resulting in high yields of the desired biaryl products. The trifluoromethyl substitution was found to enhance selectivity towards specific coupling partners .
Mechanism of Action
The mechanism of action of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Positional Isomers
- 1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid (CAS 2225181-13-3):
Substituent Type
- (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS 2170881-31-7): Replaces the 4-(trifluoromethyl)phenyl group with an isopropyl substituent.
- (1-(3-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid (Synthonix Catalog No. C88383): Substitutes trifluoromethyl with a chloro group, altering electronic properties (electron-withdrawing vs. moderately electron-donating) .
Electronic and Steric Effects
Physicochemical Properties
Biological Activity
(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for targeting enzymes and receptors.
- Molecular Formula : C10H8BF3N2O2
- Molecular Weight : 255.99 g/mol
- CAS Number : 2225178-71-0
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group, which enhances its reactivity and biological interactions.
Antiproliferative Effects
Recent studies have indicated that compounds similar to (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid exhibit notable antiproliferative activity against various cancer cell lines. For instance, research on related pyrazole derivatives has shown effective inhibition of cell proliferation in K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines, with some compounds displaying low micromolar GI50 values .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 5 | Induction of apoptosis via PARP cleavage |
| Compound B | MV4-11 | 3 | Activation of caspase pathways |
| Compound C | MCF-7 | 7 | Inhibition of PCNA expression |
The biological activity of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid may involve:
- PARP Inhibition : Inducing poly(ADP-ribose) polymerase (PARP) cleavage is crucial in the apoptotic pathway.
- Caspase Activation : Activation of initiator caspases leads to the execution phase of apoptosis.
- Microtubule Disruption : Fragmentation of microtubule-associated proteins suggests involvement in autophagy and cell cycle arrest .
Case Studies
One notable study involved the synthesis and evaluation of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results demonstrated that these compounds not only inhibited cancer cell proliferation but also induced significant apoptotic markers after treatment periods ranging from 24 to 72 hours .
Additional Biological Activities
Beyond antiproliferative effects, some derivatives have shown promise as anti-inflammatory agents. For example, related compounds demonstrated comparable anti-inflammatory activity to established drugs like Indomethacin, indicating a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
